1-(1H-indazole-6-carbonyl)piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(1H-indazole-6-carbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-13(17-5-3-9(4-6-17)14(19)20)10-1-2-11-8-15-16-12(11)7-10/h1-2,7-9H,3-6H2,(H,15,16)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTIVQNEOBCHKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC3=C(C=C2)C=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1H-indazole-6-carbonyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Carbonyl Group: The carbonyl group at the 6-position of the indazole ring can be introduced via Friedel-Crafts acylation or other acylation reactions.
Attachment of the Piperidine Moiety: The piperidine ring can be attached through nucleophilic substitution reactions, often involving piperidine derivatives and suitable leaving groups.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(1H-indazole-6-carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound has been studied for several biological activities, including:
- Antimicrobial Properties : Research indicates that derivatives of indazole, including 1-(1H-indazole-6-carbonyl)piperidine-4-carboxylic acid, exhibit antimicrobial activity against various pathogens. For instance, studies have shown effectiveness against Candida species, making it a candidate for developing new antifungal agents .
- Anticancer Activity : The compound has been investigated for its potential in cancer treatment. Molecular docking studies have demonstrated that it can bind effectively to cancer-related receptors, suggesting a role in inhibiting tumor growth .
- Anti-inflammatory Effects : The compound's structural features may also confer anti-inflammatory properties, which are critical in treating chronic inflammatory diseases.
Medicinal Chemistry
In the realm of drug discovery, this compound serves as a valuable building block for synthesizing more complex molecules. Its ability to modulate enzyme activity makes it a target for developing new pharmaceuticals aimed at various diseases .
Case Study 1: Antifungal Activity
A study evaluated several indazole derivatives for their antifungal properties against Candida albicans and Candida glabrata. Among these, compounds derived from this compound showed promising results with minimum inhibitory concentrations (MICs) indicating effective antifungal activity .
Case Study 2: Anticancer Potential
In silico studies utilizing molecular docking techniques revealed that derivatives of this compound could effectively bind to renal cancer receptors (PDB: 6FEW). The binding energies calculated indicated strong interactions that could lead to the development of new anticancer therapies .
Mechanism of Action
The mechanism of action of 1-(1H-indazole-6-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The indazole core is known to interact with various enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
Structural and Functional Differences
- Indazole vs. Pyridine/Pyridazine : The indazole core in the target compound provides dual aromaticity and hydrogen-bonding capacity compared to pyridine or pyridazine derivatives (e.g., 406476-31-1, 1119453-12-1), which may enhance interactions with hydrophobic enzyme pockets .
- Substituent Effects : The trifluoromethyl group in 406476-31-1 increases lipophilicity and metabolic stability, while the ethoxycarbonyl group in 215.21 g/mol derivatives improves solubility .
Physicochemical and Bioactivity Profiles
- Solubility : 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid exhibits superior aqueous solubility (Log S = -1.7) compared to the indazole-carbonyl derivative, likely due to reduced aromatic bulk .
- Bioavailability: Derivatives with pyridazine-piperazine hybrids (e.g., 1171356-85-6) show higher H-bond acceptor counts (7 vs.
Commercial Accessibility
The discontinuation of this compound contrasts with the commercial availability of alternatives like 406476-31-1 and 1171356-85-6, which are actively supplied for preclinical studies .
Research Implications
While this compound offers a unique indazole-piperidine scaffold, its discontinued status and moderate solubility limit its utility. Researchers may prioritize alternatives like 406476-31-1 (trifluoromethyl-pyridine) for metabolic stability or 1171356-85-6 (pyridazine-piperazine) for enhanced target binding . Future work should explore structural modifications to improve solubility and bioavailability in this chemical class.
Biological Activity
1-(1H-Indazole-6-carbonyl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H15N3O3, with a molecular weight of 273.29 g/mol. The compound features an indazole ring fused with a piperidine moiety, which contributes to its unique biological properties. The presence of both carboxylic acid and carbonyl functional groups enhances its reactivity and potential for various biological interactions.
Antimicrobial Properties
Research indicates that indazole derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that certain indazole derivatives effectively inhibited the growth of various pathogenic fungi, including Candida species. The compound was particularly noted for its broad-spectrum activity against both miconazole-susceptible and resistant strains of C. glabrata and C. albicans .
Anticancer Activity
The anticancer potential of this compound has been extensively studied. It has shown promising results as an inhibitor of Polo-like kinase 4 (PLK4), which is crucial in cell cycle regulation. In vitro assays revealed that certain derivatives exhibited nanomolar IC50 values against cancer cell lines, indicating potent antiproliferative effects. Notably, one derivative was identified as a clinical candidate for colon cancer therapy due to its efficacy in reducing tumor growth in mouse models .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been investigated. It is believed that the indazole core interacts with various inflammatory mediators, potentially modulating their activity and providing therapeutic benefits in conditions characterized by inflammation .
The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. The indazole core is known to interact with enzymes and receptors, modulating their activity through competitive inhibition or allosteric effects. The piperidine moiety enhances binding affinity and selectivity towards these targets .
Research Findings
Recent studies have highlighted the significance of structure-activity relationships (SAR) in optimizing the biological activities of indazole derivatives:
| Compound | Target | IC50 (nM) | Notes |
|---|---|---|---|
| 81c | PLK4 | <10 | Effective in HCT116 tumor growth inhibition |
| 82a | Pim-1 | 0.4 | Strong activity; moderate cellular potency |
| 82a | Pim-2 | 1.1 | - |
| 82a | Pim-3 | 0.4 | - |
| 119 | ERK1/2 | 20 | High selectivity; dual mechanism of action |
These findings underscore the potential for developing new therapeutic agents based on the indazole scaffold.
Case Studies
Several case studies have illustrated the effectiveness of indazole derivatives:
- Colon Cancer Model : A derivative of the compound was tested in a mouse model where it significantly reduced tumor size compared to controls, establishing its potential as a cancer therapeutic.
- Fungal Infections : Clinical evaluations showed that certain derivatives displayed superior efficacy against resistant fungal strains, suggesting their utility in treating infections unresponsive to standard therapies.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-(1H-indazole-6-carbonyl)piperidine-4-carboxylic acid, and how can green chemistry principles enhance this process?
- Methodological Answer : The synthesis typically involves coupling indazole-6-carboxylic acid with piperidine-4-carboxylic acid derivatives via amide bond formation. Key steps include activating the carboxylic acid (e.g., using HATU or EDC/NHS) and optimizing solvent systems (e.g., DMF or THF). Recent advances emphasize green chemistry, such as replacing traditional solvents with cyclopentyl methyl ether (CPME) or 2-methyl-THF to reduce environmental impact . Catalyst selection (e.g., immobilized enzymes) and microwave-assisted reactions can improve efficiency and yield.
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of indazole and piperidine moieties, with characteristic shifts for carbonyl (160-170 ppm) and aromatic protons (6.5-8.5 ppm) .
- HPLC-MS : Ensures purity (>95%) and verifies molecular weight (e.g., [M+H]+ at 300.3 g/mol) .
- IR Spectroscopy : Validates amide bond formation (C=O stretch at ~1650 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Stability studies involve:
- Thermal Analysis : TGA/DSC to determine decomposition temperatures.
- pH-Dependent Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC .
- Light Sensitivity : Expose to UV-Vis light and track changes in absorbance spectra .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Solutions include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple models (e.g., cancer vs. normal cells) .
- Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) .
- Meta-Analysis : Compare data across studies with standardized protocols (e.g., ATP-based vs. luminescent viability assays) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodological Answer :
- Functional Group Substitution : Replace the indazole moiety with pyrazole or triazole derivatives to modulate solubility and binding affinity .
- Piperidine Modifications : Introduce methyl or fluorine groups at the 4-position to enhance metabolic stability .
- In Silico Docking : Use AutoDock or Schrödinger Suite to predict interactions with target proteins (e.g., kinases or GPCRs) .
Q. What experimental designs are recommended for evaluating in vivo efficacy and toxicity?
- Methodological Answer :
- Pharmacokinetics : Administer via IV/PO in rodent models and measure plasma half-life using LC-MS/MS. Assess tissue distribution (e.g., brain penetration via BBB permeability assays) .
- Toxicology : Conduct acute toxicity studies (OECD 423) and monitor organ histopathology. Use metabolomics to identify off-target effects .
- Disease Models : Test in xenograft tumors (e.g., HCT-116 for oncology) or inflammatory models (e.g., LPS-induced sepsis) .
Q. How can researchers address challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Process Chemistry : Optimize catalytic systems (e.g., flow chemistry for amide coupling) to reduce reaction time and waste .
- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling .
- Quality Control : Implement PAT (process analytical technology) for real-time monitoring of critical parameters (e.g., pH, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
